Boc-Cys(Acm)-OSu

Peptide Synthesis Amide Bond Formation Coupling Efficiency

Boc-Cys(Acm)-OSu is the definitive pre-activated cysteine building block for complex peptide synthesis. The OSu active ester ensures efficient coupling without in situ activation, while the acid/base-stable Acm group survives both TFA and piperidine treatment. This orthogonal stability is critical for synthesizing multi-disulfide peptides with defined connectivity—unlike Trt-protected analogs that cannot withstand repetitive acidic deprotection. Applications include conotoxins, defensins, insulin analogs, native chemical ligation precursors, and site-specific bioconjugates. Choose Boc-Cys(Acm)-OSu for unambiguous regioselectivity and maximum product purity.

Molecular Formula C15H23N3O7S
Molecular Weight 389.4 g/mol
CAS No. 19746-38-4
Cat. No. B558597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Acm)-OSu
CAS19746-38-4
SynonymsBoc-Cys(Acm)-OSu; ZINC71788043; 19746-38-4
Molecular FormulaC15H23N3O7S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
InChIKeyYVNIWBQFVQMDND-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Acm)-OSu (CAS 19746-38-4): A Protected Cysteine Building Block for Peptide Synthesis


Boc-Cys(Acm)-OSu (CAS 19746-38-4) is a protected cysteine derivative, specifically a tert-butoxycarbonyl (Boc) and acetamidomethyl (Acm) protected L-cysteine, activated as an N-hydroxysuccinimide (OSu) ester [1]. This compound serves as a bifunctional building block in peptide synthesis, enabling the controlled introduction of a cysteine residue with its highly reactive thiol group masked by the acid- and base-stable Acm moiety . Its primary utility lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly, where the pre-activated OSu ester facilitates efficient and selective amide bond formation under mild conditions [1].

The Functional Complexity of Boc-Cys(Acm)-OSu: Why Simple Cysteine Derivatives Cannot Substitute


Direct substitution of Boc-Cys(Acm)-OSu with simpler cysteine derivatives like Boc-Cys(Acm)-OH or Boc-Cys(Trt)-OH is not scientifically valid due to profound differences in reactivity and orthogonality. Boc-Cys(Acm)-OH lacks the pre-activated OSu ester, necessitating in situ activation with a coupling reagent, which introduces additional variables and potential side reactions . Conversely, Boc-Cys(Trt)-OSu, while also an activated ester, bears the acid-labile trityl (Trt) thiol protecting group, which is orthogonal to the Acm group and cannot survive the repetitive acidic deprotection steps of Boc SPPS . This distinction is critical: the Acm group's stability to both strong acids (TFA) and bases allows for a unique synthetic strategy where the cysteine thiol remains protected through the entire chain assembly and is only selectively deprotected under orthogonal, often oxidative, conditions to form the desired disulfide bond in the final product [1].

Boc-Cys(Acm)-OSu: Quantitative Evidence for Selection and Procurement


Comparative Molecular Reactivity: Activated OSu Ester vs. Free Acid

The OSu ester in Boc-Cys(Acm)-OSu fundamentally alters the coupling reaction's energy profile compared to its free acid counterpart, Boc-Cys(Acm)-OH. This is a class-level inference based on the well-established chemistry of N-hydroxysuccinimide esters [1]. The OSu ester is pre-activated for nucleophilic attack by a primary amine, eliminating the need for an external coupling reagent and reducing the activation energy required for amide bond formation [2].

Peptide Synthesis Amide Bond Formation Coupling Efficiency

Thiol Protecting Group Orthogonality: Acm vs. Trt Stability in Acidic Conditions

The S-acetamidomethyl (Acm) group is known for its exceptional stability to strong acids, including the trifluoroacetic acid (TFA) used repeatedly in Boc SPPS for N-terminal deprotection. This contrasts directly with the acid-labile S-trityl (Trt) group, which is cleaved under the same conditions [1]. This is a class-level inference regarding the known properties of these protecting groups [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Cysteine Chemistry

Deprotection Control: Acm Removal via Oxidative Pathways

The Acm group is removed via a specific oxidative pathway, most commonly using iodine (I2) or mercury(II) acetate, which can simultaneously effect deprotection and direct disulfide bond formation in a single step. This is a significant advantage over other protecting groups [1].

Disulfide Bond Formation Oxidative Deprotection Peptide Ligation

Boc-Cys(Acm)-OSu: Key Application Scenarios in Peptide Synthesis and Disulfide Engineering


Synthesis of Multi-Disulfide Containing Peptides with Orthogonal Pairing

For peptides requiring two or more disulfide bonds with a defined connectivity (e.g., conotoxins, defensins, or insulin analogs), Boc-Cys(Acm)-OSu is indispensable. It allows the incorporation of a second cysteine with an Acm protecting group while the first pair is deprotected and oxidized using acid-labile groups (e.g., Trt). The Acm group remains stable through the entire SPPS and first oxidation step, only being removed orthogonally at the final stage to form the second disulfide, ensuring correct pairing and high purity of the desired isomer [1].

Native Chemical Ligation (NCL) of Large Polypeptides

In the synthesis of large proteins via native chemical ligation, the C-terminal peptide fragment must be prepared as a thioester. Boc-Cys(Acm)-OSu can be utilized to generate a C-terminal cysteine residue with a protected thiol. This protected cysteine can later be deprotected to reveal the N-terminal cysteine required for the ligation reaction with a C-terminal thioester peptide, facilitating the chemoselective formation of a native peptide bond [2].

Controlled Site-Specific Bioconjugation

Boc-Cys(Acm)-OSu enables the introduction of a single, uniquely reactive cysteine residue into a synthetic peptide. The Acm-protected thiol remains inert during subsequent synthetic steps and purification. Following purification, selective deprotection of the Acm group reveals a free thiol that can be used for site-specific conjugation to drugs, fluorescent dyes, or other biomolecules, ensuring a homogeneous and well-defined bioconjugate [3].

Technical Documentation Hub

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